molecular formula C14H19N3O5S B3822496 N-butan-2-yl-3-nitro-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide

N-butan-2-yl-3-nitro-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide

Cat. No.: B3822496
M. Wt: 341.38 g/mol
InChI Key: HWLFRUMOLYOLRN-UHFFFAOYSA-N
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Description

N-butan-2-yl-3-nitro-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide is an organic compound belonging to the class of phenylpyrrolidines. This compound features a benzene ring linked to a pyrrolidine ring through a carbon-carbon or carbon-nitrogen bond. Pyrrolidine is a five-membered saturated aliphatic heterocycle with one nitrogen atom and four carbon atoms .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-butan-2-yl-3-nitro-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide typically involves the construction of the pyrrolidine ring from different cyclic or acyclic precursors, followed by functionalization of the preformed pyrrolidine rings . The reaction conditions often include the use of specific reagents and catalysts to facilitate the formation of the desired compound.

Industrial Production Methods: Industrial production methods for this compound are not widely documented. the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: N-butan-2-yl-3-nitro-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . These reactions are essential for modifying the compound’s structure and properties.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions vary depending on the desired transformation, but they typically involve controlled temperatures, solvents, and catalysts to achieve the desired outcome.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield nitro derivatives, while reduction reactions can produce amine derivatives.

Scientific Research Applications

N-butan-2-yl-3-nitro-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry . In chemistry, it is used as a building block for synthesizing more complex molecules. In biology and medicine, it may serve as a potential drug candidate due to its bioactive properties. In industry, it can be utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-butan-2-yl-3-nitro-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide involves its interaction with specific molecular targets and pathways . The compound may bind to enzymes or receptors, leading to changes in their activity and subsequent biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds: Similar compounds to N-butan-2-yl-3-nitro-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide include other phenylpyrrolidines, such as pyrrolidine-2-one and pyrrolidine-2,5-diones . These compounds share structural similarities but may differ in their chemical properties and biological activities.

Uniqueness: The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-butan-2-yl-3-nitro-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O5S/c1-3-10(2)15-23(21,22)11-6-7-12(13(9-11)17(19)20)16-8-4-5-14(16)18/h6-7,9-10,15H,3-5,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWLFRUMOLYOLRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NS(=O)(=O)C1=CC(=C(C=C1)N2CCCC2=O)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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